![molecular formula C24H26ClN5O2S B2373762 5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-03-6](/img/structure/B2373762.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds related to "5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" have been synthesized and evaluated for their antimicrobial activities. For instance, some novel 1,2,4-triazole derivatives exhibited good to moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Properties
Derivatives of the compound have shown promising results in anti-inflammatory and analgesic studies. For example, a series of 6-(a-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1, 2, 4-triazol-5-ols demonstrated significant analgesic and anti-inflammatory activities, suggesting their usefulness in treating conditions involving inflammation and pain (Tozkoparan et al., 2004).
Antihypertensive Activity
Research into 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines has indicated potential antihypertensive effects. One specific compound was found to exhibit ganglionic blocking activity, providing a basis for exploring these derivatives as antihypertensive agents (Meyer et al., 1989).
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with a variety of targets, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . The piperazine ring is also a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
The piperazine moiety in similar compounds is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might interact with its targets to induce changes that enhance the drug’s effectiveness.
Biochemical Pathways
Compounds with a piperazine moiety have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to downstream effects that contribute to the compound’s overall action.
Pharmacokinetics
The piperazine moiety in similar compounds is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties that enhance its bioavailability.
Result of Action
Similar compounds with a piperazine moiety have been found to exhibit a wide range of biological activities . These activities suggest that the compound might induce various molecular and cellular changes that contribute to its overall action.
Action Environment
The effectiveness of similar compounds with a piperazine moiety can be influenced by various factors, including the physiological environment and the presence of other substances .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-3-32-20-9-7-17(8-10-20)21(22-23(31)30-24(33-22)26-16(2)27-30)29-13-11-28(12-14-29)19-6-4-5-18(25)15-19/h4-10,15,21,31H,3,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFOJPIKLCDGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
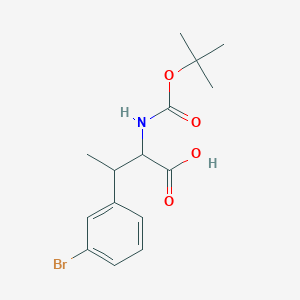

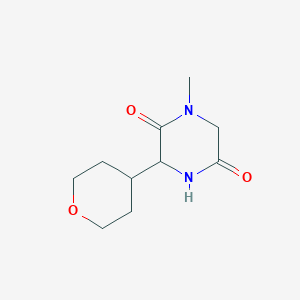
![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2373684.png)

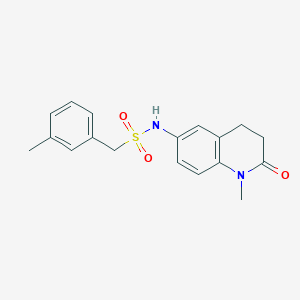
![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
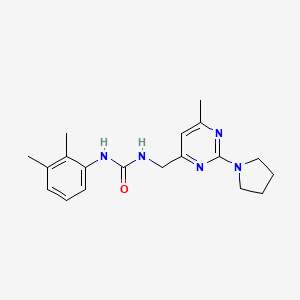
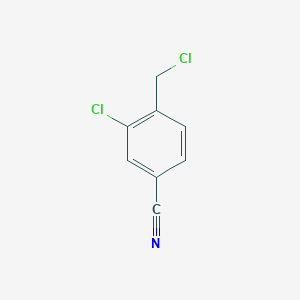
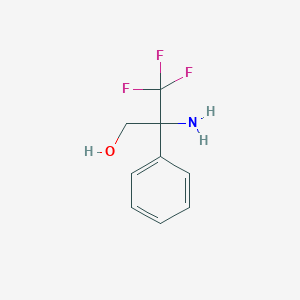
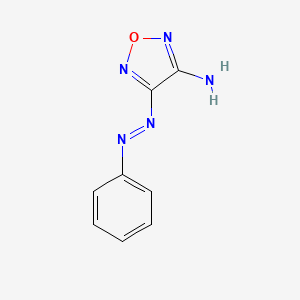
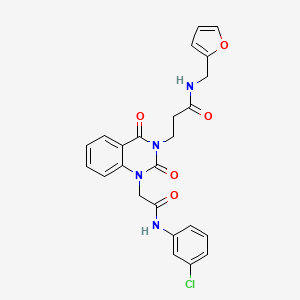
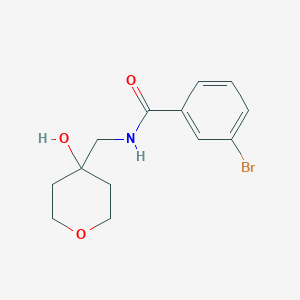
![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)
